![molecular formula C21H26N2O4 B12803656 [(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate CAS No. 53078-02-7](/img/structure/B12803656.png)
[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[52102,6]decan-8-yl] benzoate” is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate” typically involves multiple steps, including the formation of the tricyclic core and the introduction of the benzoate group. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of the dimethylamino group and other functional groups through substitution reactions.
Esterification: Formation of the benzoate ester through esterification reactions using benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
“[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate” can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
“[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate” has various scientific research applications, including:
Chemistry: The compound is studied for its unique structure and reactivity, providing insights into organic synthesis and reaction mechanisms.
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Industry: The compound may find use in industrial applications, such as the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of “[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate” may include other tricyclic compounds with similar functional groups and structural features.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
53078-02-7 |
|---|---|
Formule moléculaire |
C21H26N2O4 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate |
InChI |
InChI=1S/C21H26N2O4/c1-22(2)9-6-10-23-19(24)17-14-11-15(18(17)20(23)25)16(12-14)27-21(26)13-7-4-3-5-8-13/h3-5,7-8,14-18H,6,9-12H2,1-2H3/t14-,15+,16-,17+,18-/m1/s1 |
Clé InChI |
QCETWIMGFZMMGH-MDMSPXHWSA-N |
SMILES isomérique |
CN(C)CCCN1C(=O)[C@H]2[C@@H]3C[C@H]([C@H]2C1=O)[C@@H](C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
CN(C)CCCN1C(=O)C2C3CC(C2C1=O)C(C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


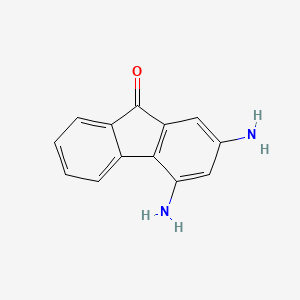


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
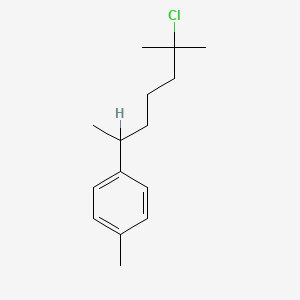
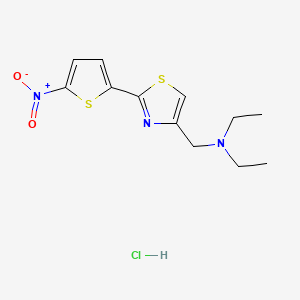

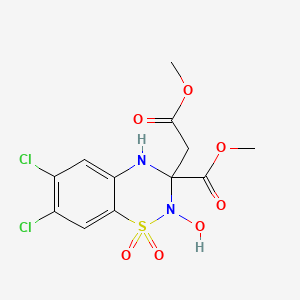
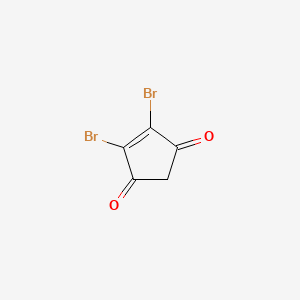
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)


![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
